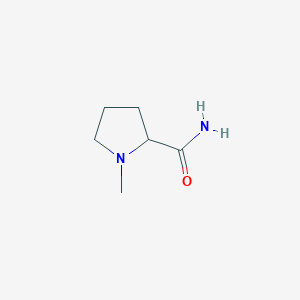

1-Methylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGERQMDMYFFQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methylpyrrolidine 2 Carboxamide and Its Derivatives

De Novo Synthesis of the 1-Methylpyrrolidine-2-carboxamide Core

The de novo synthesis of the this compound core involves the construction of the pyrrolidine (B122466) ring followed by or concurrent with the introduction of the N-methyl and carboxamide functionalities.

Pyrrolidine Ring Construction Approaches

The formation of the five-membered pyrrolidine ring is a cornerstone of these synthetic strategies. Various methods have been developed, each offering distinct advantages in terms of starting materials, efficiency, and stereochemical control.

One of the most powerful and convergent methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govrsc.org This approach allows for the rapid construction of the pyrrolidine core with good control over regioselectivity and stereoselectivity. nih.gov The azomethine ylides can be generated in situ from various precursors, including the decarboxylation of α-amino acids like proline. nih.gov

Another versatile strategy involves the cyclization of linear precursors. For instance, the reductive amination of γ-amino ketones or the intramolecular cyclization of ω-haloamines can yield the pyrrolidine ring. youtube.comyoutube.com The choice of starting material and reaction conditions can be tailored to introduce desired substituents on the ring.

Furthermore, existing cyclic structures can serve as templates for pyrrolidine ring formation. (S)-Pyroglutamic acid , a readily available chiral building block derived from glutamic acid, is a popular starting material for the synthesis of chiral pyrrolidine derivatives. amanote.comnih.gov Through a series of chemical transformations, the lactam ring of pyroglutamic acid can be modified to afford a variety of substituted pyrrolidines.

A summary of common pyrrolidine ring construction approaches is presented below:

| Ring Construction Approach | Description | Key Features |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form a pyrrolidine ring in a single step. nih.govrsc.org | High convergency, good stereocontrol. nih.gov |

| Reductive Amination | Intramolecular cyclization of an amino ketone or aldehyde. youtube.comyoutube.com | Utilizes readily available linear precursors. |

| From Pyroglutamic Acid | Chemical modification of the lactam ring of pyroglutamic acid. amanote.comnih.gov | Access to chiral pyrrolidines. amanote.com |

Strategic Installation of N-Methyl and Carboxamide Functionalities

The N-methylation of the pyrrolidine nitrogen can be achieved through various methods. A common approach is reductive amination using formaldehyde, where the secondary amine of the pyrrolidine ring reacts to form an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride. youtube.com Direct alkylation with a methylating agent such as methyl iodide is also possible, although this can sometimes lead to over-alkylation.

The carboxamide functionality is typically introduced from a carboxylic acid or its derivative at the C2 position of the pyrrolidine ring. If the synthesis starts from proline or a proline derivative, the carboxylic acid is already present. This can be converted to the corresponding carboxamide by reaction with methylamine, often activated by a coupling agent. rroij.com Alternatively, if the synthesis yields a nitrile at the C2 position, it can be hydrolyzed to the carboxylic acid and then converted to the carboxamide, or in some cases, directly to the amide.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The C2 position of this compound is a stereocenter, and for many applications, controlling its absolute configuration is critical. Furthermore, the synthesis of derivatives with additional stereocenters on the pyrrolidine ring requires methods that can control the relative and absolute stereochemistry.

Chiral Auxiliary-Mediated Transformations

A classical approach to asymmetric synthesis involves the use of a chiral auxiliary . wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of stereochemically defined pyrrolidine-2-carboxamides, chiral auxiliaries derived from readily available chiral molecules can be employed. For example, pseudoephedrine can be used as a chiral auxiliary. When attached as an amide to a prochiral carboxylic acid, it can direct the stereoselective alkylation at the α-position. wikipedia.org

| Chiral Auxiliary | Application | Stereochemical Outcome |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives. wikipedia.org | The configuration of the newly formed stereocenter is directed by the chiral auxiliary. |

| 8-phenylmenthol | Asymmetric synthesis. wikipedia.org | Can be used to control the stereochemistry of various reactions. |

| trans-2-Phenylcyclohexanol | Ene reactions of derived glyoxylate (B1226380) esters. wikipedia.org | Directs the formation of the desired diastereomer. |

Asymmetric Catalytic Strategies in Pyrrolidine-2-carboxamide (B126068) Synthesis

In recent years, asymmetric catalysis has emerged as a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. nih.govnih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis , in particular, has seen significant advancements, with proline and its derivatives being prominent catalysts for a wide range of asymmetric transformations. nih.govmdpi.com These catalysts can activate substrates through the formation of chiral enamines or iminium ions, guiding the approach of the reactant to create a new stereocenter with high enantioselectivity. For the synthesis of substituted pyrrolidines, organocatalytic asymmetric Michael additions of aldehydes or ketones to nitroolefins have been extensively studied, providing access to highly functionalized and enantioenriched pyrrolidine scaffolds. researchgate.net

Metal-based catalysts have also been employed in the asymmetric synthesis of pyrrolidines. For example, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been shown to be highly effective in producing enantiomerically enriched pyrrolidines. rsc.org

| Catalytic Strategy | Catalyst Type | Key Transformation | Stereochemical Control |

| Organocatalysis | Proline and its derivatives nih.govmdpi.com | Asymmetric Michael addition, aldol (B89426) reactions. researchgate.net | High diastereo- and enantioselectivity. researchgate.net |

| Metal Catalysis | Copper complexes rsc.org | Asymmetric 1,3-dipolar cycloaddition. rsc.org | High enantioselectivity. rsc.org |

| Gold Catalysis | Bisphosphine-gold complexes nih.gov | Asymmetric cycloisomerization. nih.gov | Excellent enantioselectivity. |

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. nih.govdntb.gov.ua Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral pyrrolidines, transaminases have been employed in cascade reactions. These enzymes can asymmetrically introduce an amine group, which can then undergo spontaneous or enzyme-catalyzed cyclization to form the pyrrolidine ring. acs.org For instance, ω-chloroketones can be converted to chiral 2-substituted pyrrolidines with high enantiomeric excess using a transaminase-triggered cyclization. acs.org

Engineered enzymes, such as amide ligases , are also emerging as powerful tools for the synthesis of carboxamides, offering a more sustainable alternative to traditional chemical coupling methods. manchester.ac.uk These enzymes can directly couple carboxylic acids and amines, often without the need for protecting groups, simplifying synthetic routes. manchester.ac.uk

| Biocatalytic Approach | Enzyme Class | Key Transformation | Advantages |

| Transaminase-Triggered Cyclization | Transaminases acs.org | Asymmetric amination followed by cyclization. | High enantioselectivity, mild reaction conditions. acs.org |

| Amide Bond Formation | Amide Ligases manchester.ac.uk | Direct coupling of carboxylic acids and amines. | Green, high selectivity, no protecting groups needed. manchester.ac.uk |

Derivatization and Functionalization Strategies of this compound

The core structure of this compound, derived from the amino acid proline, offers multiple sites for chemical modification. These modifications are crucial for developing new chemical entities with tailored biological activities. The versatility of the pyrrolidine ring and its substituents allows for the creation of diverse compound libraries for drug discovery. nih.govnih.gov

The nitrogen atom in this compound is a tertiary amine, meaning it is already fully substituted with a methyl group and its two connections within the ring. Therefore, it cannot undergo direct N-alkylation or N-acylation reactions. However, the synthesis of a wide range of N-substituted pyrrolidine-2-carboxamide derivatives is a common strategy, which begins with a precursor containing a secondary pyrrolidine nitrogen, such as L-proline or its corresponding amide.

Starting from L-proline or pyrrolidine-2-carboxamide, the secondary amine is available for various functionalization reactions. For example, reductive N-alkylation is a powerful method to introduce diverse alkyl groups. rsc.org This process involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Another key modification is N-acylation, including sulfonylation, where a sulfonyl chloride (e.g., 4-nitrophenylsulfonyl chloride) reacts with the pyrrolidine nitrogen to form stable sulfonamide derivatives. nih.govplos.org This approach has been used to synthesize new compounds with antiplasmodial and antioxidant activities. nih.gov The synthesis of Daclatasvir, an important antiviral drug, involves the N-alkylation of a protected proline derivative as a key step. mdpi.com

These strategies highlight that while the title compound itself is inert to N-alkylation, its parent scaffold is highly amenable to such modifications, leading to a broad class of derivatives.

Table 1: Synthesis of N-Substituted Pyrrolidine-2-carboxamide Analogs

| Precursor | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Pyrrolidine-2-carboxamide | N-Sulfonylation | 4-Nitrophenylsulfonyl chloride, Triethylamine | N-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide derivatives | nih.govplos.org |

| Glutamic Acid | Reductive N-Alkylation | Carbonyl compounds (C3-C5), Pd/Al2O3, H2 | N-Alkyl-2-pyrrolidones | rsc.org |

| N-Boc-proline | N-Alkylation | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | Bis-ketoester precursor for Daclatasvir | mdpi.com |

| 2-Pyrrolidone | N-Alkylation | Various alcohols (Methanol, Ethanol, Benzyl alcohol), NH4Br catalyst | N-Alkyl-2-pyrrolidones | lookchem.com |

The carboxamide functional group is a versatile handle for synthetic transformations, allowing for its conversion into other important chemical moieties like nitriles and amines.

Nitrile Formation The conversion of a carboxamide to a nitrile is a dehydration reaction. This transformation is most directly achieved from a primary amide. For instance, the parent pyrrolidine-2-carboxamide can be dehydrated to form the corresponding 2-cyanopyrrolidine. Common dehydrating agents used for this purpose include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and oxalyl chloride. libretexts.orgchemguide.co.uklibretexts.org The reaction typically involves heating the amide with the dehydrating agent, followed by distillation of the liquid nitrile product. chemguide.co.uklibretexts.org This method provides a route to pyrrolidine-2-carbonitrile (B1309360) and its derivatives, which are valuable intermediates in organic synthesis.

Amine Reduction The carboxamide group can be reduced to an amine using powerful reducing agents. The reduction of N-methylpyrrolidine-2-carboxamide with a reagent like lithium aluminum hydride (LiAlH₄) would yield (1-methylpyrrolidin-2-yl)methanamine. This reaction effectively converts the C=O bond of the amide into a CH₂ group. The reduction of amides is a fundamental transformation used to synthesize amines from carboxylic acid derivatives. Similarly, nitriles formed from the dehydration of amides can also be reduced to primary amines using LiAlH₄ or catalytic hydrogenation. chadsprep.com

Table 2: Transformations of the Carboxamide Group

| Starting Material | Transformation | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Pyrrolidine-2-carboxamide (Primary Amide) | Nitrile Formation (Dehydration) | P₄O₁₀, SOCl₂, POCl₃ | Pyrrolidine-2-carbonitrile | libretexts.orglibretexts.org |

| N-Methylpyrrolidine-2-carboxamide | Amine Reduction | Lithium Aluminum Hydride (LiAlH₄) | (1-Methylpyrrolidin-2-yl)methanamine | chadsprep.com |

Functionalizing the carbon backbone of the pyrrolidine ring is a sophisticated strategy to create structural diversity and fine-tune molecular properties. Substituents on the ring can influence its conformation and basicity. nih.gov

One common approach is to start with an already functionalized proline derivative. For example, trans-4-hydroxy-L-proline is a commercially available starting material that allows for further elaboration at the C-4 position. mdpi.com This strategy was employed in the synthesis of the Hepatitis C virus protease inhibitor Grazoprevir, where the hydroxyl group is converted to a ketone. mdpi.com

Another powerful method for ring functionalization is the asymmetric Michael addition. This reaction can be used to introduce substituents at the C-3 position of the pyrrolidine ring. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess. rsc.org

Furthermore, stereoselective synthesis methods can generate 2-substituted pyrrolidines via the cyclization of acyclic precursors. Transaminase-triggered cyclizations of ω-chloroketones have been shown to produce a variety of 2-substituted chiral pyrrolidines. acs.org These advanced synthetic routes provide access to a wide array of pyrrolidine derivatives with specific stereochemistry and substitution patterns, which are essential for building complex molecules and exploring structure-activity relationships.

Table 3: Strategies for Pyrrolidine Ring Functionalization

| Strategy | Position(s) Functionalized | Example Reaction/Method | Precursor Example | Reference |

|---|---|---|---|---|

| Use of Functionalized Starting Material | C-4 | Oxidation of hydroxyl group to ketone | trans-4-Hydroxy-L-proline | mdpi.com |

| Asymmetric Michael Addition | C-3, C-5 | Organocatalytic addition to enoates | 4-Oxo-2-enoates | rsc.org |

| Transaminase-Triggered Cyclization | C-2 | Biocatalytic cyclization | ω-Chloroketones | acs.org |

| Hydrogenolysis of C-I bond | C-2 | Hydrogenation of an iodomethyl group | N-protected-2-(S)-iodomethylpyrrolidine | google.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Methylpyrrolidine 2 Carboxamide

Amide Bond Transformations

The amide bond in 1-Methylpyrrolidine-2-carboxamide can undergo several important transformations, including hydrolysis and condensation reactions.

Hydrolysis: The cleavage of the amide bond in this compound to yield 1-methylpyrrolidine-2-carboxylic acid and ammonia (B1221849) can be achieved under acidic or basic conditions. masterorganicchemistry.comresearchgate.net This reaction is a fundamental process in organic chemistry. masterorganicchemistry.com The stability of the amide bond makes this transformation challenging, often requiring harsh conditions such as elevated temperatures and strong acids or bases. masterorganicchemistry.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia and the carboxylic acid. masterorganicchemistry.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. uregina.ca The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by water. uregina.ca

Condensation Reactions: The amide group of this compound can participate in condensation reactions. For instance, it can react with other carboxylic acids or their derivatives to form new C-N bonds, a key step in the synthesis of more complex molecules. These reactions are often facilitated by coupling agents that activate the carboxylic acid partner. towson.edunih.gov

Nucleophilic and Electrophilic Reactions of the Pyrrolidine-2-carboxamide (B126068) Moiety

The pyrrolidine-2-carboxamide scaffold possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions.

Nucleophilic Reactions: The nitrogen atom of the pyrrolidine (B122466) ring is a nucleophilic center. nih.govwikipedia.org It can participate in reactions with various electrophiles. The basicity and nucleophilicity of the pyrrolidine nitrogen are influenced by substituents on the ring. nih.govnih.gov For example, the nitrogen can undergo alkylation or acylation reactions. Pyrrolidine itself can act as a catalyst in reactions such as the condensation of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds. nih.gov

Electrophilic Reactions: The carbonyl carbon of the amide group is an electrophilic center and can be attacked by nucleophiles. This reactivity is fundamental to the hydrolysis and condensation reactions discussed earlier. Additionally, the α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) or Claisen condensations. towson.educhadsprep.com

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound have been utilized as ligands in such reactions.

Palladium-Catalyzed Processes (e.g., N-Vinylation)

While specific examples of palladium-catalyzed N-vinylation using this compound as a ligand were not found in the search results, palladium catalysis is widely used for C-N bond formation. For instance, palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted pyrrolidines. nih.gov These reactions involve the insertion of an alkene into a palladium-nitrogen bond. nih.gov

Copper-Catalyzed Processes (e.g., O-Arylation, C-H Arylation)

Copper-catalyzed reactions, particularly Ullmann-type couplings, have seen significant advancements with the use of various ligands to promote the reaction under milder conditions. Derivatives of proline, a close structural relative of 1-methylpyrrolidine-2-carboxylic acid, have proven effective in this regard.

(S)-N-Methylpyrrolidine-2-carboxamide has been successfully employed as a ligand in the copper-catalyzed O-arylation of phenols. researchgate.netthieme-connect.de This method allows for the efficient synthesis of diaryl ethers. researchgate.netthieme-connect.de

Similarly, the related ligand (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an effective ligand for the copper-catalyzed N-arylation of amides (the Goldberg reaction). semanticscholar.orgmdpi.comnih.gov This process provides a route to N-arylamides under relatively mild conditions. semanticscholar.orgmdpi.comnih.gov

Mechanistic Investigations into Reaction Pathways and Catalytic Cycles

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Mechanistic studies on the copper-catalyzed N-arylation of amides have provided valuable insights. mit.edu Kinetic studies suggest that a 1,2-diamine-ligated copper(I) amidate complex is the active species that activates the aryl halide. mit.edu The rate-determining step is proposed to be the activation of the aryl halide by this copper complex. mit.edu

In the context of amide bond hydrolysis , computational studies have been employed to investigate the reaction mechanism of related cyclic amides. researchgate.net These studies help to elucidate the role of intramolecular catalysis and the energetics of different proposed pathways. researchgate.netnih.gov

The mechanism of rhodium-catalyzed C-H activation directed by an aldehyde group has also been investigated, providing a basis for understanding similar transformations. acs.org These studies often involve experiments such as H/D exchange to probe the reversibility of C-H bond cleavage. acs.org

Intermediate Characterization

The characterization of transient species is fundamental to elucidating reaction pathways. In reactions involving this compound, particularly in metal-catalyzed processes, intermediates are often proposed and studied through a combination of spectroscopic methods and mechanistic investigations.

A key area where intermediates involving prolinamide structures have been postulated is in palladium-catalyzed coupling reactions. For instance, in the palladium(II)-catalyzed coupling of styryl acetate (B1210297) with (S)-1-methylpyrrolidine-2-carboxamide, a proposed mechanism involves the initial formation of a palladium-amide intermediate. This species, labeled as intermediate a in mechanistic proposals, is formed through the creation of a Pd-N bond between the prolinamide and the palladium catalyst in the presence of a base. This intermediate then coordinates with the styryl acetate, leading to the final enamide product through a series of insertion and elimination steps.

While direct isolation of such an intermediate with this compound specifically is challenging due to its transient nature, analogous systems provide strong evidence for its existence. Studies on palladium-catalyzed aminocarbonylation have successfully isolated and characterized related arylpalladium and phenacylpalladium halide intermediates. nih.gov Furthermore, the synthesis and structural characterization of stable mono- and di-(η¹-C)-carbamoyl-palladium complexes have been achieved, demonstrating the viability of palladium complexes bearing a carbamoyl (B1232498) fragment, which is structurally related to the amide portion of this compound. epa.gov

In a related context, the mechanism of palladium-catalyzed vinyl acetate synthesis from ethylene (B1197577) and acetic acid has been studied in detail, unequivocally identifying an acetoxyethyl-palladium intermediate through spectroscopic analysis. uwm.edu This confirms that the insertion of an olefin into a palladium-ligand bond is a key mechanistic step, supporting the proposed pathway for the coupling with this compound. The characterization of these related intermediates provides a solid framework for understanding the role of the proposed palladium-amide species in the catalytic cycle.

Table 1: Proposed Intermediates in Palladium-Catalyzed Reactions Involving Amides and Related Species

| Reaction Type | Proposed Intermediate | Method of Characterization/Support | Reference |

| Pd(II)-Catalyzed N-Vinylation | [Pd(prolinamide)(base)n] complex (Intermediate a ) | Mechanistic Proposal | |

| Pd-Catalyzed Aminocarbonylation | Arylpalladium and Phenacylpalladium Halide Complexes | Isolation, Kinetic Measurements | nih.gov |

| Pd-Catalyzed Carbamoyl Chloride Synthesis | Mono- and Dicarbamoyl-Palladium Complexes | Synthesis, Solid-State and Solution Characterization | epa.gov |

| Pd-Catalyzed Vinyl Acetate Synthesis | Acetoxyethyl-palladium Intermediate | Infrared Spectroscopic Analysis | uwm.edu |

Transition State Analysis

The stereochemical outcome and efficiency of reactions catalyzed by chiral molecules like this compound are determined by the geometry and energetics of the transition state. As a proline derivative, its catalytic activity in asymmetric transformations, such as aldol and Michael additions, is often explained by well-established transition state models.

In organocatalyzed aldol reactions, proline and its derivatives operate via an enamine mechanism. acs.orgwikipedia.org The reaction between a ketone and the secondary amine of a proline catalyst (or in this case, the N-methylpyrrolidine moiety) forms a nucleophilic enamine intermediate. This enamine then attacks an aldehyde electrophile. The stereoselectivity of this C-C bond formation is controlled by a highly organized transition state.

Computational and experimental studies have elucidated the key features of this transition state for proline-catalyzed reactions. nih.govyoutube.com A widely accepted model, originally proposed by Houk and later refined, involves a cyclic transition state where the amide group (or carboxylic acid in the case of proline) plays a crucial role. youtube.com The amide N-H can act as a hydrogen bond donor, activating the aldehyde electrophile and locking the geometry of the transition state. This creates a rigid, bicyclic-like structure that directs the enamine to attack a specific face (Re or Si) of the aldehyde, thereby controlling the stereochemistry of the product. nih.govyoutube.com Although this compound has a primary amide, which offers two N-H protons, it is expected to participate in similar hydrogen-bonding interactions to stabilize the transition state.

Table 2: Key Interactions in the Proposed Aldol Reaction Transition State

| Interacting Groups | Type of Interaction | Role in Transition State | Reference |

| Enamine & Aldehyde | C-C Bond Formation | Forms the product backbone | acs.org |

| Amide N-H & Aldehyde Carbonyl | Hydrogen Bond | Activates electrophile, provides stereocontrol | nih.govyoutube.com |

| Pyrrolidine Ring | Steric Hindrance | Directs facial selectivity of attack | wikipedia.orgyoutube.com |

Similarly, in Michael additions, the transition state involves the activation of both the nucleophile and the electrophile by the catalyst. For the addition of a nucleophile to a nitro-olefin catalyzed by a bifunctional thiourea, kinetic isotope effects and DFT calculations have shown that C-C bond formation is the rate-determining step. nih.gov In a proline-derivative-catalyzed Michael reaction, the enamine intermediate attacks the β-carbon of the Michael acceptor. The transition state is stabilized by hydrogen bonding between the catalyst's amide group and the acceptor (e.g., a nitro group), which lowers the activation energy and dictates the stereochemical outcome. researchgate.net The rigid pyrrolidine ring again provides a defined steric environment, ensuring a predictable and enantioselective approach of the reactants.

Comprehensive Spectroscopic and Crystallographic Characterization of 1 Methylpyrrolidine 2 Carboxamide

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By measuring the absorption or scattering of infrared radiation, specific chemical bonds and functional groups can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of 1-Methylpyrrolidine-2-carboxamide is characterized by absorption bands corresponding to its amide, tertiary amine, and aliphatic components.

Key functional groups present in the molecule include the secondary amide, the tertiary amine within the pyrrolidine (B122466) ring, and the saturated aliphatic ring structure. The expected FT-IR absorption bands for these groups are detailed below. The N-H stretching vibrations of the secondary amide typically appear as one or two distinct bands in the region of 3350-3180 cm⁻¹. The carbonyl (C=O) stretch, or Amide I band, is one of the most intense and characteristic absorptions, expected to be found in the 1680-1630 cm⁻¹ range. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated between 1570 cm⁻¹ and 1515 cm⁻¹. Aliphatic C-H stretching vibrations from the pyrrolidine ring and the N-methyl group are expected in the 3000-2850 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3180 | N-H Stretch | Secondary Amide (-CONHCH₃) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine ring, N-CH₃) |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide Carbonyl |

| 1570 - 1515 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide (-CONHCH₃) |

| 1470 - 1430 | C-H Bend | CH₂ (Scissoring) |

Raman Spectroscopy

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a significant change in polarizability are Raman active, whereas those that cause a strong change in dipole moment are IR active.

For this compound, the symmetric stretching of the pyrrolidine ring and C-C backbone would be expected to produce notable Raman signals. The carbonyl (C=O) group, while strongly active in the IR, also typically shows a distinct Raman band. In contrast, the N-H and O-H stretching vibrations, which are prominent in IR spectra, are often weaker in Raman spectra. The non-polar C-H bonds in the aliphatic ring are expected to show strong signals in the 3000-2850 cm⁻¹ region. The study of N-methyl-2-pyrrolidinone, a related compound, has shown that the C=O stretching mode is a sensitive probe of intermolecular interactions in Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. Through various NMR experiments, it is possible to determine the carbon-hydrogen framework, the connectivity between atoms, and the three-dimensional shape of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments. The spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the N-methyl group, and the amide N-H proton.

The proton at the C2 position is a methine proton (CH) adjacent to both the nitrogen atom and the carbonyl group, which would cause it to appear at a relatively downfield chemical shift. The protons on the C3, C4, and C5 positions are methylene (B1212753) (CH₂) protons and often exhibit complex splitting patterns due to coupling with each other and potential diastereotopicity. The N-methyl group attached to the amide nitrogen would typically appear as a doublet due to coupling with the amide N-H proton. The chemical shift of the amide proton itself can vary widely depending on the solvent and concentration. researchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Amide NH) | 7.0 - 8.5 | Broad Singlet / Quartet | |

| H2 (Ring CH) | 3.0 - 3.5 | Doublet of Doublets (dd) | |

| H5 (Ring CH₂) | 2.8 - 3.2 (m), 2.2 - 2.6 (m) | Multiplets | |

| N-CH₃ (Amide) | 2.7 - 2.9 | Doublet | ~5 |

| N-CH₃ (Ring) | 2.3 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, one for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is the most deshielded and will appear furthest downfield, typically in the range of 170-180 ppm. organicchemistrydata.org The C2 and C5 carbons of the pyrrolidine ring, being directly attached to the nitrogen atom, will appear downfield compared to the other ring carbons (C3 and C4). compoundchem.comwisc.edu The two N-methyl carbons will have distinct chemical shifts, with the ring N-methyl appearing in the typical aliphatic amine region and the amide N-methyl being slightly more deshielded.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 172 - 178 |

| C2 (Ring) | 65 - 72 |

| C5 (Ring) | 55 - 62 |

| N-CH₃ (Ring) | 40 - 45 |

| C3 (Ring) | 28 - 35 |

| N-CH₃ (Amide) | 25 - 30 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons in the pyrrolidine ring, establishing the H2-H3-H4-H5 spin system. A correlation between the amide N-H proton and the amide N-methyl protons would also be expected.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the skeleton, for instance, linking the ¹H signal at ~3.2 ppm to the C2 carbon at ~68 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. youtube.com Key HMBC correlations would include signals from the ring N-methyl protons to the C2 and C5 ring carbons, and from the H2 proton to the amide carbonyl carbon (C=O), confirming the attachment of the carboxamide group to the C2 position of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is invaluable for determining the stereochemistry and preferred conformation of the molecule. For example, it could reveal the spatial relationship between the N-methyl group and specific protons on the five-membered ring, helping to define the ring's pucker and the substituent's orientation.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) analysis provides the most detailed structural information. Although a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of closely related compounds, such as 1-methylpyrrole-2-carboxamide, allows for a well-founded prediction of its solid-state behavior. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or a related centrosymmetric group |

| Molecules per Asymmetric Unit (Z') | 1 |

| Key Intermolecular Interactions | N–H⋯O hydrogen bonds, C–H⋯O interactions |

| Supramolecular Motif | Centrosymmetric R²₂(8) dimer ring |

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of bulk crystalline materials. warwick.ac.uknih.gov It is used for phase identification, assessment of sample purity, and can provide information on the unit cell parameters of a crystalline solid. warwick.ac.ukmdpi.com While single-crystal XRD analyzes one perfect crystal, PXRD analyzes a polycrystalline sample containing a vast number of randomly oriented crystallites. nih.gov

For this compound, a PXRD analysis would be essential to:

Confirm Crystallinity: Verify that the bulk sample is crystalline and not amorphous.

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for the specific crystalline phase of the compound. This pattern can be compared against databases or a pattern calculated from SCXRD data to confirm the material's identity. warwick.ac.ukrsc.org

Purity Assessment: Detect the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern. mdpi.com

An experimental PXRD pattern for this compound is not publicly available. However, if single-crystal data were determined, a theoretical pattern could be calculated and used as a reference for quality control of bulk-synthesized material. researchgate.net

Advanced Computational and Theoretical Investigations of 1 Methylpyrrolidine 2 Carboxamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

Thermochemical and Kinetic Studies

For a comparative perspective, we can look at the thermochemical data for the structurally related compound 1-methyl-2-pyrrolidinone , which features a carbonyl group directly integrated into the five-membered ring. The National Institute of Standards and Technology (NIST) has compiled extensive data for this compound, which can serve as a benchmark for future computational or experimental studies on 1-Methylpyrrolidine-2-carboxamide. nist.gov

Table 1: Selected Thermochemical Properties of 1-methyl-2-pyrrolidinone nist.gov

| Property | Value | Units | Method |

| Enthalpy of Formation (liquid, ΔfH°liquid) | -265.73 ± 0.54 | kJ/mol | Ccr |

| Enthalpy of Formation (gas, ΔfH°gas) | -210.85 ± 0.56 | kJ/mol | Ccr |

| Enthalpy of Vaporization (ΔvapH) | 49.5 | kJ/mol | N/A |

| Enthalpy of Fusion (ΔfusH) | 18.1 | kJ/mol | N/A |

Note: The data presented in this table is for 1-methyl-2-pyrrolidinone, a related but distinct chemical compound.

Kinetic studies, which would explore the rates and mechanisms of reactions involving this compound, are also a subject for future investigation. Computational methods can be employed to model reaction pathways and determine activation energies, providing a theoretical framework for understanding its reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov For this compound, MD simulations can reveal how the molecule moves, flexes, and interacts with water or other solvents over time. This provides a detailed picture of its solution-state behavior, which is often more relevant to its practical applications than its static, gas-phase structure.

While specific MD simulation studies on this compound are not widely published, the methodology has been applied to similar carboxamide-containing molecules. For instance, MD simulations have been used to assess the stability of carboxamide derivatives within the binding pockets of proteins, a common application in drug discovery. nih.gov These simulations can predict how strongly a molecule binds to a biological target and the specific interactions that stabilize the complex.

A typical MD simulation of this compound in an aqueous solution would involve the following steps:

System Setup: A single molecule of this compound is placed in a box of water molecules.

Energy Minimization: The initial system is relaxed to a low-energy conformation.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the water molecules to arrange themselves around the solute.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is recorded.

From the resulting trajectory, a wealth of information can be extracted, including:

Solvation Shell Structure: The arrangement of water molecules around the hydrophilic (carboxamide) and hydrophobic (methyl and methylene (B1212753) groups) parts of the molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxamide group and surrounding water molecules.

Conformational Flexibility: The accessible conformations of the pyrrolidine (B122466) ring and the orientation of the carboxamide group.

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Computational methods are instrumental in identifying the stable conformations of a molecule and their relative energies.

For a molecule like this compound, the primary conformational flexibility arises from the puckering of the five-membered pyrrolidine ring and the rotation around the C-C bond connecting the ring to the carboxamide group.

A pertinent example of this type of analysis can be found in a study of the related compound 1-methylpyrrole-2-carboxamide . uni-regensburg.deresearchgate.net In this study, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to investigate the conformational preferences. The study focused on the relative orientations of the carbonyl group and the methyl group on the pyrrole (B145914) ring, identifying s-cis and s-trans conformers. uni-regensburg.deresearchgate.net

Table 2: Hypothetical Conformational Energy Profile for this compound

| Conformer | Ring Pucker | C-C Dihedral Angle | Relative Energy (kcal/mol) |

| 1 | Envelope (C4-endo) | ~180° (anti) | 0.00 |

| 2 | Envelope (C4-exo) | ~180° (anti) | 0.5 - 1.5 |

| 3 | Twisted (C3-endo, C4-exo) | ~180° (anti) | 1.0 - 2.5 |

| 4 | Envelope (C4-endo) | ~0° (syn) | 3.0 - 5.0 |

Note: This table is a hypothetical representation of what a conformational analysis might yield and is for illustrative purposes only.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The way in which this compound interacts with itself and with other molecules is governed by intermolecular forces. The most significant of these for this compound is hydrogen bonding. The carboxamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).

This allows this compound to form hydrogen-bonded dimers and larger aggregates. Computational studies, such as those performed on 1-methylpyrrole-2-carboxamide, can characterize these interactions in detail. uni-regensburg.deresearchgate.net In the case of the pyrrole derivative, calculations showed the formation of centrosymmetric dimers connected by N-H···O hydrogen bonds. uni-regensburg.deresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is a computational technique that can be used to analyze the electron density distribution and provide a quantitative description of chemical bonds, including hydrogen bonds. uni-regensburg.de This analysis can reveal the strength and nature of these interactions.

Beyond self-association, the hydrogen bonding capabilities of this compound are crucial for its interaction with biological macromolecules like proteins and nucleic acids, as well as its solubility in protic solvents like water.

While π-stacking is not a feature of this saturated molecule, and halogen bonding would only be relevant in the presence of halogen atoms, the potential for weaker C-H···O interactions also exists, where a C-H bond can act as a weak hydrogen bond donor to the carbonyl oxygen. uni-regensburg.deresearchgate.net

Table 3: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | -NH of carboxamide | C=O of carboxamide | Strong, primary interaction for dimerization and solvation |

| Hydrogen Bonding | Water (or other protic solvent) | C=O of carboxamide | High |

| Hydrogen Bonding | -NH of carboxamide | Water (or other protic solvent) | High |

| C-H···O Interaction | C-H of pyrrolidine ring or methyl group | C=O of carboxamide | Weak, contributes to crystal packing and conformational stability |

Applications and Role of 1 Methylpyrrolidine 2 Carboxamide in Synthetic and Catalytic Chemistry

Strategic Building Block in Organic Synthesis

The inherent structural features of 1-Methylpyrrolidine-2-carboxamide make it an excellent starting point for the synthesis of more elaborate molecules. Its pyrrolidine (B122466) core is a common feature in many biologically active compounds, including alkaloids and pharmaceuticals. mdpi.com The chirality at the C2 position, inherited from proline, is a crucial element for creating stereochemically pure target molecules.

Precursor for Complex Molecular Architectures

This compound and its close derivatives serve as key intermediates in the synthesis of complex pharmaceutical agents. The functional handles—the secondary amine within the ring (after potential demethylation), the N-methyl group, and the carboxamide—allow for a variety of chemical transformations.

A notable example is in the synthesis of psychoactive drugs like Raclopride. mdpi.com Raclopride is a selective dopamine (B1211576) D2 receptor antagonist used in medical imaging techniques like Positron Emission Tomography (PET). mdpi.com The synthesis of Raclopride can involve the reduction of a pyrrolidine-2-carboxamide (B126068) derivative. Specifically, (S)-pyrrolidin-2-carboxamide can be reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield (S)-pyrrolidin-2-ylmethanamine. mdpi.com This transformation converts the carboxamide group into a primary amine, which then serves as a handle for coupling with other fragments to build the final, complex structure of Raclopride. mdpi.com This demonstrates how the simple carboxamide derivative is a critical precursor, providing the essential chiral pyrrolidine core of the final drug molecule.

Similarly, related prolinamides are central to the synthesis of other important drugs. For instance, the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes, utilizes L-prolinamide. mdpi.com The prolinamide is coupled with other precursors to construct the final active pharmaceutical ingredient, highlighting the role of this scaffold as a reliable and stereochemically defined building block. mdpi.com

| Drug | Therapeutic Class | Role of Pyrrolidine-2-carboxamide Scaffold |

| Raclopride | Dopamine D2 Antagonist | The carboxamide is reduced to an amine, which is a key intermediate in the total synthesis. mdpi.com |

| Vildagliptin | DPP-4 Inhibitor | L-prolinamide, a related structure, is a core building block in the synthetic route. mdpi.com |

Intermediate in Heterocyclic Compound Synthesis

The pyrrolidine ring of this compound is not just a static scaffold but can also be a reactive intermediate for the construction of new, often more complex, fused heterocyclic systems. The development of methods for synthesizing pyrrolo[2,1-a]isoquinolines and related fused-ring systems often relies on precursors derived from proline. nih.govthieme.de

These syntheses frequently employ 1,3-dipolar cycloaddition reactions, where an azomethine ylide is generated from a proline derivative. nih.govthieme.de This ylide then reacts with a suitable dipolarophile to construct a new five-membered ring, leading to a fused polycyclic system. While these reactions may start from proline esters or other derivatives, the underlying principle demonstrates the utility of the pyrrolidine core as a template for building adjacent ring systems. The strategic placement of functional groups on the starting pyrrolidine allows for controlled cyclization events, such as intramolecular Heck reactions, to forge complex heterocyclic frameworks. nih.gov

Ligand in Transition Metal Catalysis

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to a metal center, thereby enabling the production of a single enantiomer of a product. The pyrrolidine scaffold is a "privileged" structure in this context, forming the backbone of many highly successful ligands. utexas.edu

Chiral Ligands for Asymmetric Transformations

This compound is an ideal precursor for chiral ligands due to its rigid C2-chiral center and the presence of two coordinating heteroatoms (the amide oxygen and the ring nitrogen). These features allow it to act as a bidentate ligand, forming stable chelate rings with transition metals.

Derivatives of proline, including its amides and esters, have been successfully used as ligands in various metal-catalyzed reactions. For example, a derivative, (S)-N-methylpyrrolidine-2-carboxylate, has been identified as an efficient ligand for copper-catalyzed N-arylation reactions (Goldberg-type reactions) under mild conditions. This transformation is crucial for forming C-N bonds, which are ubiquitous in pharmaceuticals and materials science.

Furthermore, the pyrrolidine framework is central to more complex and widely used ligand families, such as phosphinooxazolines (PHOX ligands). nih.gov These are P,N-ligands that combine a "soft" phosphine (B1218219) donor with a "hard" nitrogen donor, a combination that has proven highly effective in many catalytic reactions, including palladium-catalyzed allylic substitutions and iridium-catalyzed hydrogenations. nih.gov The oxazoline (B21484) part of these ligands is often synthesized from chiral amino alcohols, which themselves can be derived from amino acids like proline. This connection underscores the fundamental importance of the proline scaffold, from which this compound is derived, in the field of asymmetric catalysis. nih.govresearchgate.net

Design and Optimization of this compound-Based Ligands

The effectiveness of a chiral ligand is determined by its steric and electronic properties, which can be fine-tuned to optimize catalyst activity and selectivity for a specific reaction. nih.govrsc.org The structure of this compound offers multiple sites for modification, making it an excellent platform for creating a library of ligands for catalyst screening.

Steric Tuning: The steric environment around the metal center can be adjusted by introducing bulky substituents. For the this compound scaffold, this could be achieved by:

Modifying the Amide: Replacing the N-H proton of the carboxamide with larger alkyl or aryl groups.

Modifying the Pyrrolidine Nitrogen: Replacing the N-methyl group with larger substituents.

These modifications can influence the binding pocket of the catalyst, forcing the substrate to approach the metal center from a specific direction, thereby enhancing enantioselectivity. researchgate.net

Electronic Tuning: The electronic properties of the ligand, specifically its ability to donate or withdraw electron density from the metal, can be altered by introducing electron-donating or electron-withdrawing groups. nih.gov For instance, placing substituents on an aromatic ring attached to the amide nitrogen would allow for precise electronic tuning of the ligand, which can impact the reactivity and stability of the catalytic species. nih.gov This modular approach, combining steric and electronic adjustments, is a cornerstone of modern ligand design and is readily applicable to the this compound framework. nih.gov

Chiral Auxiliary in Stereoselective Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. nih.gov After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse. nih.gov Proline-derived structures are commonly employed as chiral auxiliaries.

While direct examples using this compound are not extensively documented, closely related pyrrolidinone-based auxiliaries demonstrate the principle effectively. For instance, the chiral auxiliary (R)-(-)-5-methyl-3,3-dimethyl-2-pyrrolidinone has been used successfully in highly stereoselective aldol (B89426) and alkylation reactions. ox.ac.uk In this strategy, the auxiliary is first acylated (e.g., with a propionoyl group). The resulting N-acylpyrrolidinone is then treated with a base to form a chiral enolate. This enolate reacts with an electrophile (an aldehyde for an aldol reaction or an alkyl halide for an alkylation) from the less sterically hindered face, as dictated by the stereocenter on the auxiliary. Finally, cleavage of the N-acyl bond releases the chiral product in high enantiomeric excess. ox.ac.uk

The this compound scaffold could function in a similar manner. By acylating the amide nitrogen, it could be used to direct stereoselective transformations at the α-carbon of the acyl group, leveraging the fixed stereochemistry of the C2 position on the pyrrolidine ring to control the formation of new stereocenters.

Applications in Biocatalysis and Enzyme Engineering

The field of biocatalysis offers environmentally benign and highly selective alternatives to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not extensively documented, significant research has been conducted on the biocatalytic production of its immediate precursor, L-prolinamide, from L-proline. These enzymatic approaches highlight the potential for developing a complete biocatalytic route to the target compound.

The primary challenge in the amidation of α-amino acids like proline is the need for protecting groups for the amino functionality and the low solubility of unprotected amino acids in organic solvents suitable for enzymatic reactions. rsc.org Biocatalysis, however, can address these challenges by offering racemization-free synthesis of unprotected L-proline with ammonia (B1221849) in an organic solvent. rsc.orgrsc.orgelsevierpure.com

One of the most promising enzymes for this transformation is Candida antarctica lipase (B570770) B (CalB). rsc.orgrsc.orgelsevierpure.commdpi.com Research has demonstrated that comprehensive reaction, solvent, and enzyme engineering can lead to high concentrations of L-prolinamide. rsc.orgrsc.orgelsevierpure.com For example, using an immobilized CalB variant and ammonia in 2-methyl-2-butanol (B152257) at 70 °C, an 80% conversion was achieved at a substrate concentration of 145 mM. rsc.orgrsc.orgelsevierpure.com The optical purity of the resulting L-prolinamide was excellent, with an enantiomeric excess (ee) of over 99%. rsc.orgelsevierpure.com

Enzyme engineering has played a crucial role in enhancing the efficiency of this biocatalytic process. An engineered variant of CalB, CalBopt-24 T245S, demonstrated a two-fold increase in L-prolinamide formation compared to the wild-type enzyme. rsc.orgelsevierpure.com This highlights the potential of protein engineering to tailor enzymes for specific, challenging reactions. rsc.org

Another enzyme of interest is L-proline amide hydrolase (PAH) from Pseudomonas syringae (PsyPAH). mdpi.com While this enzyme primarily catalyzes the hydrolysis of L-proline amide, understanding its structure and substrate specificity can inform the engineering of enzymes for the reverse reaction—amide synthesis. mdpi.com

Furthermore, ATP-dependent amide bond-forming enzymes, such as those that proceed via an acyl-adenylate intermediate, represent another promising avenue for the synthesis of proline amides. nih.gov A chemoenzymatic approach using an adenylating enzyme has been shown to form amide bonds by activating the carboxyl group of an amino acid, followed by nucleophilic attack by an amine. nih.gov

The following table summarizes key findings in the biocatalytic amidation of L-proline:

| Enzyme | Substrate | Product | Key Findings | Reference |

| Immobilized Candida antarctica lipase B (CalB) variant | L-proline | L-prolinamide | 80% conversion at 145 mM substrate concentration in 2-methyl-2-butanol. | rsc.orgrsc.orgelsevierpure.com |

| Engineered CalB (CalBopt-24 T245S) | L-proline | L-prolinamide | Two-fold increase in product formation compared to wild-type CalB. | rsc.orgelsevierpure.com |

| L-proline amide hydrolase (PsyPAH) from Pseudomonas syringae | L-proline amide | L-proline | Characterized for its hydrolytic activity, providing structural insights for enzyme engineering. | mdpi.com |

| Adenylating enzyme (TycA-A) | L-tryptophan and various amines | L-tryptophyl amides | Demonstrates a chemoenzymatic strategy for amide bond formation via an aminoacyl-AMP intermediate. | nih.gov |

While the direct biocatalytic N-methylation of L-prolinamide to this compound is a subject for future research, the successful enzymatic synthesis of the L-prolinamide core lays a strong foundation. The development of specific methyltransferase enzymes or the engineering of existing ones could complete a fully enzymatic and sustainable route to this compound.

Future Perspectives and Emerging Research Directions for 1 Methylpyrrolidine 2 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrolidine-containing compounds, including 1-Methylpyrrolidine-2-carboxamide, is a cornerstone of medicinal and organic chemistry. mdpi.com Future research is increasingly focused on developing synthetic methodologies that are not only efficient but also environmentally sustainable.

One promising avenue is the use of more benign reagents and solvents. For instance, a patented method for synthesizing (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a related compound, highlights the use of chloroacetyl chloride as both a reactant and a solvent, which can be removed by vacuum distillation, thereby minimizing waste. google.com This approach, which also utilizes a catalyst like N,N-dimethylformamide, offers a pathway to high-purity products with simplified operational procedures. google.com

Furthermore, the one-pot synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides demonstrates an efficient two-step process involving amidation of the corresponding acids with thionyl chloride and various amines in dichloromethane. nih.gov Such methodologies, which reduce the number of intermediate purification steps, are crucial for developing more sustainable and cost-effective production routes. nih.gov

Future research will likely focus on:

Catalytic C-H Activation: Directly functionalizing the pyrrolidine (B122466) ring to introduce complexity in a more atom-economical manner.

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction control, safety, and scalability while reducing solvent usage.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, offering high stereoselectivity and milder reaction conditions.

Exploration of Unconventional Catalytic Applications

While this compound itself is not primarily known as a catalyst, the broader class of pyrrolidine-carboxamides has shown significant promise in various catalytic applications, particularly in organocatalysis. mdpi.com The pyrrolidine scaffold is a privileged motif in the design of chiral catalysts for asymmetric reactions. mdpi.com

For example, prolinamides, which share the core pyrrolidine-2-carboxamide (B126068) structure, have been effectively used as organocatalysts in reactions like the Michael addition. mdpi.com The substituents on the amide nitrogen and the pyrrolidine ring can be systematically varied to fine-tune the catalyst's activity and stereoselectivity. mdpi.com Research has shown that even subtle changes, such as the presence of a 4-hydroxy group, can impact the enantioselectivity of these catalysts. mdpi.com

Emerging research directions in this area include:

Dual-Role Catalysts: Designing pyrrolidine-carboxamide derivatives that can act as both a catalyst and a ligand for a metal, enabling novel cooperative catalytic cycles.

Photoredox Catalysis: Investigating the potential of these compounds as chiral ligands or catalysts in light-driven reactions, opening up new avenues for bond formation.

Enzyme Inhibition: Pyrrolidine carboxamides have been identified as potent inhibitors of enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-tubercular drugs. nih.gov Further exploration could lead to the development of new therapeutic agents. nih.gov A series of these compounds have also been investigated as dual inhibitors of EGFR and CDK2 for their potential in cancer therapy. researchgate.net

Integration of Machine Learning and AI in Pyrrolidine-2-carboxamide Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. mdpi.comresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, design novel structures, and optimize synthetic routes. mdpi.com

In the context of pyrrolidine-2-carboxamide research, AI and ML can be applied in several key areas:

De Novo Design: AI algorithms can generate novel pyrrolidine-2-carboxamide derivatives with desired properties, such as enhanced binding affinity to a specific biological target. mdpi.com This process can significantly expand the chemical space available to medicinal chemists. mdpi.com

Property Prediction: ML models can be trained to predict various properties of pyrrolidine-2-carboxamide derivatives, including their solubility, toxicity, and metabolic stability, thus accelerating the selection of promising drug candidates. nih.gov

Retrosynthesis Planning: AI-powered tools can assist in planning the synthesis of complex pyrrolidine-2-carboxamide analogs by suggesting efficient reaction pathways and starting materials. mdpi.com

The table below illustrates potential applications of AI/ML in this field:

| AI/ML Application | Description | Potential Impact on Pyrrolidine-2-carboxamide Research |

| Generative Models | Algorithms that create new data instances. | Design of novel pyrrolidine-2-carboxamide derivatives with optimized properties for specific biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Statistical models relating quantitative chemical structure to a specific activity. | Prediction of the biological activity of new pyrrolidine-2-carboxamide analogs, prioritizing synthesis efforts. |

| Predictive Toxicology | Using computational models to estimate the potential toxicity of chemicals. | Early identification of potentially toxic pyrrolidine-2-carboxamide derivatives, reducing late-stage failures in drug development. mdpi.com |

Design of Next-Generation Functional Materials Utilizing Pyrrolidine-2-carboxamide Scaffolds

The unique structural features of the pyrrolidine-2-carboxamide scaffold make it an attractive building block for the design of next-generation functional materials. aiche.orgnih.gov These materials could have applications ranging from drug delivery systems to advanced polymers and sensors.

The ability of the carboxamide group to form strong hydrogen bonds can be exploited to create self-assembling materials. By modifying the substituents on the pyrrolidine ring and the amide nitrogen, the properties of these materials, such as their morphology and stability, can be precisely controlled.

Future research in this area may focus on:

Drug-Eluting Polymers: Incorporating this compound or its derivatives into biodegradable polymers to create materials that can release a therapeutic agent in a controlled manner.

Chiral Sensors: Developing materials based on chiral pyrrolidine-2-carboxamide scaffolds that can selectively detect and differentiate between enantiomers of other molecules.

Organogels: Utilizing the gelling properties of certain pyrrolidine-2-carboxamide derivatives to create soft materials with tunable properties for applications in areas like tissue engineering and catalysis.

The development of such materials will be greatly aided by computational modeling and a deeper understanding of the structure-property relationships of the pyrrolidine-2-carboxamide scaffold. ox.ac.uk

Q & A

Q. Table 1. Synthetic Yields of Selected Derivatives

Q. Table 2. Analytical Parameters for HPLC-MS Quantification

| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| Plasma | 0.5 | 1.5 | 92.3 | 4.7 | |

| Brain Homogenate | 1.2 | 3.6 | 85.1 | 6.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.